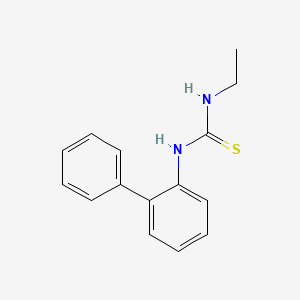![molecular formula C14H17NO6S B5877037 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5877037.png)
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid, also known as CPCCOEt, is a selective antagonist for metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid selectively binds to the allosteric site of mGluR1 and inhibits its activation by glutamate. This results in a reduction in intracellular calcium levels and a decrease in the release of excitatory neurotransmitters such as glutamate. This compound also modulates the activity of other signaling pathways involved in neuronal function and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the release of glutamate and other excitatory neurotransmitters, decrease the activation of microglia and astrocytes, and reduce the levels of pro-inflammatory cytokines. This compound has also been shown to improve motor function, reduce inflammation, and prevent neuronal damage in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has several advantages for lab experiments. It is a selective antagonist for mGluR1 and does not affect other glutamate receptors. This compound is also stable and can be easily synthesized and purified. However, this compound has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. This compound also has a short half-life and requires frequent dosing in animal studies.
Direcciones Futuras
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has several potential future directions for research. One area of research is the development of more potent and selective mGluR1 antagonists. Another area of research is the investigation of the therapeutic potential of this compound in other neurological disorders such as Alzheimer's disease and multiple sclerosis. This compound can also be used as a tool to study the role of mGluR1 in neuronal function and survival. Overall, this compound has great potential for future research in the field of neuroscience.
Conclusion
In conclusion, this compound is a selective antagonist for mGluR1 that has potential therapeutic applications in various neurological disorders. Its mechanism of action involves the inhibition of glutamate-induced calcium signaling and modulation of other signaling pathways. This compound has several advantages for lab experiments but also has some limitations. Future research directions include the development of more potent and selective mGluR1 antagonists and investigation of its therapeutic potential in other neurological disorders.
Métodos De Síntesis
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid can be synthesized using a two-step reaction process. The first step involves the preparation of 5-carboxy-2-methylphenylsulfonyl chloride by reacting 5-carboxy-2-methylphenol with thionyl chloride. The second step involves the reaction of 5-carboxy-2-methylphenylsulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain this compound.
Aplicaciones Científicas De Investigación
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. Studies have shown that mGluR1 antagonists can reduce the excitability of neurons and prevent neuronal damage caused by overstimulation of glutamate receptors. This compound has also been shown to improve motor function and reduce inflammation in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
1-(5-carboxy-2-methylphenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-9-2-3-11(14(18)19)8-12(9)22(20,21)15-6-4-10(5-7-15)13(16)17/h2-3,8,10H,4-7H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCGNBSXKWDWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5876957.png)
![4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5876965.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5876966.png)
![N,N-diethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5876973.png)

![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)

![2,2-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5876998.png)
![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B5877013.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5877019.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5877021.png)
![N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5877029.png)

